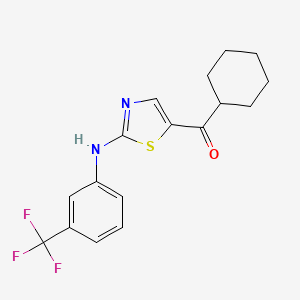

Cyclohexyl(2-((3-(trifluoromethyl)phenyl)amino)thiazol-5-yl)methanone

Description

Cyclohexyl(2-((3-(trifluoromethyl)phenyl)amino)thiazol-5-yl)methanone is a synthetic small molecule featuring a thiazole core substituted with a cyclohexyl methanone group at position 5 and a 3-(trifluoromethyl)phenylamino moiety at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyclohexyl moiety may influence binding affinity and selectivity toward target proteins .

Properties

Molecular Formula |

C17H17F3N2OS |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

cyclohexyl-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-5-yl]methanone |

InChI |

InChI=1S/C17H17F3N2OS/c18-17(19,20)12-7-4-8-13(9-12)22-16-21-10-14(24-16)15(23)11-5-2-1-3-6-11/h4,7-11H,1-3,5-6H2,(H,21,22) |

InChI Key |

YHRSYSXMBBZNLB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CN=C(S2)NC3=CC=CC(=C3)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl(2-((3-(trifluoromethyl)phenyl)amino)thiazol-5-yl)methanone typically involves the formation of the thiazole ring through a cyclization reaction. One common method involves the reaction of aminonitrile with salts and esters of dithioacids, carbon oxysulfide, carbon disulfide, and isothiocyanates . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent control of reaction conditions ensures the consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(2-((3-(trifluoromethyl)phenyl)amino)thiazol-5-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The thiazole ring can undergo electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate

Reducing agents: Sodium borohydride, lithium aluminum hydride

Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Cyclohexyl(2-((3-(trifluoromethyl)phenyl)amino)thiazol-5-yl)methanone is a synthetic compound with a thiazole ring, a cyclohexyl group, a trifluoromethyl-substituted phenyl moiety, and an amino group linked to the thiazole. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it interesting in medicinal chemistry.

Potential Applications

- Medicinal Chemistry The presence of the trifluoromethyl group can enhance the lipophilicity and biological activity of the compound, making it of interest in medicinal chemistry.

- Pharmacological Effects Thiazole derivatives are known for their broad spectrum of pharmacological effects.

- Interaction Studies Interaction studies are crucial for understanding its mechanism of action. These studies typically focus on:

- Binding affinities

- Enzyme inhibition

- Cellular responses

Structural Similarities

this compound shares structural similarities with other compounds containing thiazole rings or trifluoromethyl groups:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| 2-Amino-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol | Contains amino and trifluoromethyl groups | Lacks cyclohexyl substituent |

| 4-Methylthiazole | Simple thiazole structure | No trifluoromethyl or complex substituents |

| 5-(Trifluoromethyl)-1,3-thiazole | Trifluoromethyl-substituted thiazole | No phenyl or cyclohexyl groups |

Mechanism of Action

The mechanism of action of Cyclohexyl(2-((3-(trifluoromethyl)phenyl)amino)thiazol-5-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Table 1: Substituent Variations and NMR Data of Selected Analogs

Key Observations:

Table 3: Reported Bioactivities of Analogous Compounds

Key Observations:

- The 3-(trifluoromethyl)phenylamino group in the target compound may enhance kinase selectivity, as seen in Compound 25’s low CDK2 IC$_{50}$ .

- Substituents on the methanone group (e.g., 3-methoxy in Compound 27) can modulate cytotoxicity, suggesting the target’s cyclohexyl group may reduce off-target effects .

Biological Activity

Cyclohexyl(2-((3-(trifluoromethyl)phenyl)amino)thiazol-5-yl)methanone, with the CAS number 660856-79-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a cyclohexyl group, a thiazole ring, and a trifluoromethyl-substituted phenyl group, which contribute to its biological properties.

Research has indicated that compounds containing thiazole and phenylamine moieties often exhibit various pharmacological activities, including:

- Antiviral Activity : Thiazole derivatives have shown promise as antiviral agents. For example, thiazolidinone derivatives have been reported to inhibit the activity of RNA polymerase in viruses such as HIV and HCV .

- Anticancer Properties : this compound has demonstrated cytotoxic effects against various cancer cell lines. Studies report IC50 values indicating effective inhibition of cell proliferation in tumor models .

Biological Activity Data

| Activity Type | IC50/EC50 Value | Reference |

|---|---|---|

| Antiviral (HIV-1) | 3.98 μM | |

| Cytotoxic (HT-29) | 0.31 μM | |

| Antioxidant | EC50 0.565 mM |

Case Studies

- Antiviral Efficacy : A study highlighted the effectiveness of thiazole derivatives against HIV. The compound demonstrated an EC50 of 3.98 μM, suggesting strong antiviral potential and a favorable therapeutic index .

- Cytotoxicity Against Cancer Cells : In vitro studies on HT-29 colon cancer cells revealed that this compound exhibited significant cytotoxicity with an IC50 value of 0.31 μM, indicating its potential as a chemotherapeutic agent .

- Mechanistic Insights : Additional investigations into the mechanisms revealed that the compound inhibits CDK9-mediated transcription processes, which is crucial for cancer cell survival .

Discussion

The biological activity of this compound underscores its potential in drug development, particularly in the fields of oncology and virology. Its ability to inhibit key pathways in cancer cells and viruses positions it as a candidate for further research.

Q & A

Q. What are the established synthetic routes for Cyclohexyl(2-((3-(trifluoromethyl)phenyl)amino)thiazol-5-yl)methanone?

A common method involves coupling reactions using transition-metal catalysts. For example, a Pd-mediated cross-coupling between (4-amino-2-(methylthio)thiazol-5-yl)methanone derivatives and arylboronic acids (e.g., 3-(trifluoromethyl)phenylboronic acid) in THF, with CuTC as a co-catalyst and TFP as a ligand. The reaction requires inert conditions (argon atmosphere) and yields thiazole derivatives with substituent-specific regioselectivity .

Q. How is the structure of this compound validated experimentally?

Structural confirmation relies on 1H/13C NMR spectroscopy and mass spectrometry. For example, analogous thiazole derivatives exhibit diagnostic NMR signals:

Q. Table 1: Representative NMR Data for Analogous Thiazole Derivatives

| Compound Substituent | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

|---|---|---|

| Phenylamino group | 7.2–7.5 (m, 5H) | 120–140 (aromatic C) |

| Cyclohexyl group | 1.2–2.1 (m, 10H) | 25–35 (cyclohexyl CH2) |

| Trifluoromethylphenyl | 7.4–7.6 (m, 4H) | 125–145 (aromatic C) |

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound?

Key factors include:

- Catalyst loading : Pd2(dba)3·CHCl3 (0.02 mmol) and CuTC (0.65 mmol) per 0.5 mmol substrate improve coupling efficiency .

- Solvent choice : THF enhances solubility of intermediates, while DMF may improve arylboronic acid reactivity.

- Temperature : Room temperature to 60°C balances reaction rate and side-product formation.

Monitor progress via TLC or HPLC-MS to isolate pure product.

Q. What strategies address discrepancies in spectroscopic data during structural analysis?

- Dynamic effects in NMR : Rotamers from hindered rotation (e.g., cyclohexyl-thiazole bond) can split signals. Use variable-temperature NMR to coalesce peaks .

- Impurity interference : Recrystallize from EtOAc/MeOH (1:1) to remove byproducts. Validate purity via HPLC (>95%) .

- X-ray crystallography : Resolve ambiguous stereochemistry or tautomeric forms (e.g., thiazole vs. thione) .

Q. How do substituent modifications influence bioactivity?

Structure-activity relationship (SAR) studies on analogous diaminothiazoles reveal:

- Trifluoromethyl group : Enhances metabolic stability and hydrophobic interactions in kinase binding pockets .

- Cyclohexyl vs. aryl groups : Cyclohexyl improves solubility but reduces π-stacking in aromatic enzyme domains .

- Thiazole ring substitution : Electron-withdrawing groups (e.g., nitro, CF3) increase electrophilicity, affecting target selectivity .

Q. Table 2: Bioactivity Trends in Diaminothiazole Derivatives

| Substituent | IC50 (nM) | Target Kinase |

|---|---|---|

| 3-Trifluoromethylphenyl | 12 ± 3 | CDK2 |

| 3-Methoxyphenyl | 45 ± 8 | CDK4 |

| 3-Nitrophenyl | 8 ± 2 | CDK9 |

Q. How to reconcile conflicting data between purity assays and biological activity?

Q. What advanced techniques characterize electronic properties of the trifluoromethyl group?

- 19F NMR titration : Quantify hydrogen-bonding interactions with protein targets.

- Density functional theory (DFT) : Model electrostatic potential surfaces to predict binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.